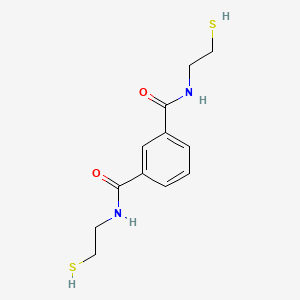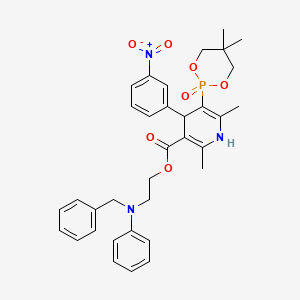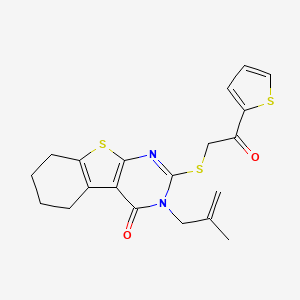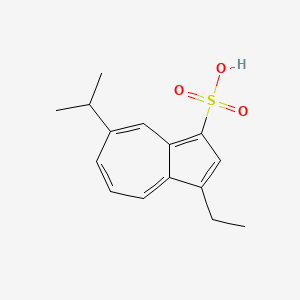
Emeramide
概要
説明
Emeramide, also known as BDTH2, is a lipophilic, blood-brain-barrier passing metal chelator and antioxidant . It is being developed by EmeraMed Limited . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
Emeramide, also known as NBMI, is a new metal chelator drug proposed as an alternative to the current chelators . It consists of two cysteamine molecules coupled to a single molecule of dicarboxybenzoate .
Molecular Structure Analysis
Emeramide has a molecular formula of C12H16N2O2S2 . Its average mass is 284.398 Da and its monoisotopic mass is 284.065308 Da .
Chemical Reactions Analysis
Emeramide is used as a chelating agent . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .
Physical And Chemical Properties Analysis
Emeramide has a density of 1.2±0.1 g/cm3 . Its boiling point is 568.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 85.4±3.0 kJ/mol . The flash point is 297.9±28.7 °C . The index of refraction is 1.595 .
科学的研究の応用
Treatment of Heavy Metal Toxicity
Emeramide is recognized for its ability to chelate heavy metals, making it a valuable agent in the treatment of heavy metal toxicity . It has been granted orphan designation for the prevention of mercury toxicity . Unlike traditional chelators, Emeramide is lipophilic, allowing it to cross cell membranes and the blood-brain barrier, binding to metals like mercury and arsenic to form compounds that can be more easily eliminated from the body .
Neurodegenerative Diseases
Research suggests that Emeramide could have applications in the treatment of neurodegenerative diseases. Its ability to pass through the blood-brain barrier makes it a candidate for addressing conditions like Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, where metal deposition and oxidative stress play a role in disease progression .
Antioxidant Properties
Emeramide’s antioxidant capabilities are of interest in scientific research, as it may help reduce the levels of hydroxyl free radicals immediately upon entering cells suffering from oxidative stress . This property could be beneficial in reducing the damage caused by oxidative stress in various pathological conditions.
Clinical Trials for Beta Thalassemia
Clinical trials have explored the safety and efficacy of Emeramide in patients with Beta Thalassemia Major requiring iron chelation . The trials aimed to assess whether Emeramide could be an alternative to current chelation therapies, with a focus on its ability to reduce iron burden in patients.
Chronic Obstructive Pulmonary Disease (COPD)
Emeramide has been studied in a clinical trial setting for its potential use in treating COPD patients. The pilot study aimed to explore the safety of treatment with Emeramide as an antioxidant and metal chelator in patients with mild, moderate, and severe COPD with bronchitis .
Orphan Drug Designation
The European Medicines Agency has granted orphan designation to Emeramide for the prevention of mercury toxicity, highlighting its potential as a protective agent against mercury exposure .
Iron Overload Disorders
Emeramide has been investigated for its efficacy in decreasing iron burden in conditions associated with excess iron deposition, such as in certain genetic disorders where iron metabolism is imbalanced .
Potential Applications in Biology and Medicine
The broader applications of Emeramide in biology and medicine are being researched, particularly in the context of its chelating properties and interactions with essential transition metals, which could have implications for antioxidant/pro-oxidant activity and the treatment of diseases related to free radical pathology .
Safety and Hazards
将来の方向性
Emeramide is currently in Phase 3 Clinical trials . It is being studied for the treatment of Mercury Poisoning . It has been used in trials studying the treatment of Mercury Poisoning . It has the designation of an orphan drug, in the EU and USA; in the EU it is used for the treatment of mercury toxicity .
作用機序
Target of Action
Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI), is primarily targeted towards heavy metals . It is a lipid-soluble thiol-redox antioxidant and heavy metal chelator . Its primary role is to bind to heavy metals, such as mercury, and form a safer compound that can be more easily eliminated from the body .
Mode of Action
Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .
Biochemical Pathways
It is known that emeramide has the ability to penetrate cell membranes and cross the blood-brain barrier . It chelates heavy metals in a complex that eliminates the availability of these metals and essentially eliminates toxic effects . The antioxidant properties of Emeramide could also reduce the toxicity levels of hydroxyl free radicals immediately, upon entering cells suffering from oxidative stress .
Pharmacokinetics
It is known that emeramide is lipophilic (fat-soluble), which allows it to pass through cell membranes and the blood-brain barrier . This property likely impacts its bioavailability and distribution within the body.
Result of Action
Emeramide’s action results in the reduction of heavy metal toxicity. By binding to and neutralizing heavy metals, Emeramide reduces the damage caused by free radicals, a common concern in heavy metal toxicity . This can lead to a decrease in oxidative stress and cellular damage .
Action Environment
The action of Emeramide can be influenced by environmental factors. For instance, the presence of heavy metals in the environment would increase the need for and efficacy of Emeramide. Furthermore, because Emeramide is lipophilic, its action may be influenced by the lipid composition of different tissues within the body .
特性
IUPAC Name |
1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610932 | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Emeramide | |
CAS RN |
351994-94-0 | |
| Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emeramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emeramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12192 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B1671134.png)



![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)


![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)



